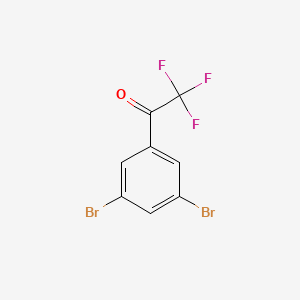
1-(3,5-Dibromophenyl)-2,2,2-trifluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dibromophenyl)-2,2,2-trifluoroethanone is an organic compound characterized by the presence of bromine and fluorine atoms attached to a phenyl ring and an ethanone group
Preparation Methods
The synthesis of 1-(3,5-Dibromophenyl)-2,2,2-trifluoroethanone typically involves the reaction of 3,5-dibromobenzoyl chloride with trifluoroacetic acid in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
1-(3,5-Dibromophenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethyl sulfoxide (DMSO). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3,5-Dibromophenyl)-2,2,2-trifluoroethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3,5-Dibromophenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, its derivatives have been shown to inhibit mitochondrial thioredoxin reductase, resulting in the accumulation of reactive oxygen species and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1-(3,5-Dibromophenyl)-2,2,2-trifluoroethanone can be compared with similar compounds such as:
1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and applications.
1-(3,5-Dibromophenyl)ethanone: Lacks the trifluoromethyl group, resulting in different chemical properties and uses.
The uniqueness of this compound lies in its combination of bromine and fluorine atoms, which impart distinct reactivity and potential for diverse applications.
Properties
CAS No. |
1190865-42-9 |
|---|---|
Molecular Formula |
C8H3Br2F3O |
Molecular Weight |
331.91 g/mol |
IUPAC Name |
1-(3,5-dibromophenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H3Br2F3O/c9-5-1-4(2-6(10)3-5)7(14)8(11,12)13/h1-3H |
InChI Key |
ZNBTWCALOYMPHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















